molecular formula C18H18N4O5 B12950548 (2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12950548
M. Wt: 370.4 g/mol
InChI Key: PGNXUGRHMLWNMG-NFBAFIMDSA-N
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Description

The compound (2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule featuring a unique combination of a furan ring, a tetrazatricyclo structure, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves multiple steps, starting with the preparation of the furan ring and the tetrazatricyclo structure. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst. The tetrazatricyclo structure is typically formed through a series of cycloaddition reactions involving azides and alkynes under thermal or photochemical conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition steps and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation catalysts like palladium on carbon.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and tetrazatricyclo structure may facilitate binding to these targets, leading to the modulation of biochemical pathways. This compound may also exert its effects by generating reactive oxygen species or by disrupting cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol: can be compared with other compounds featuring furan rings or tetrazatricyclo structures, such as:

Uniqueness

The uniqueness of This compound lies in its combination of multiple functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18N4O5

Molecular Weight

370.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C18H18N4O5/c1-21-4-2-10-14(21)12-13(9-3-5-26-7-9)19-8-20-17(12)22(10)18-16(25)15(24)11(6-23)27-18/h2-5,7-8,11,15-16,18,23-25H,6H2,1H3/t11-,15-,16-,18-/m1/s1

InChI Key

PGNXUGRHMLWNMG-NFBAFIMDSA-N

Isomeric SMILES

CN1C=CC2=C1C3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C5=COC=C5

Canonical SMILES

CN1C=CC2=C1C3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)C5=COC=C5

Origin of Product

United States

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